3-(Cystein-S-yl)paracetamol

Vue d'ensemble

Description

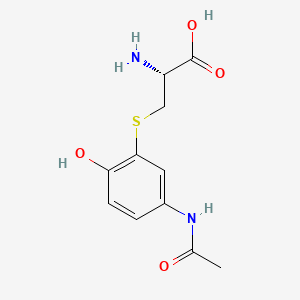

3-(Cystein-S-yl)paracetamol, also known as 3-(Cystein-S-yl)acetaminophen, is a metabolite of paracetamol (acetaminophen). This compound is formed when paracetamol undergoes metabolic activation and subsequent conjugation with cysteine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cystein-S-yl)paracetamol typically involves the metabolic activation of paracetamol to N-acetyl-p-benzoquinone imine (NAPQI), followed by a Michael-type addition of cysteine to NAPQI. This reaction can be carried out in vitro using isolated liver microsomes or in vivo in animal models .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily studied as a metabolite rather than a commercially produced compound. it can be synthesized in laboratory settings for research purposes using chemical synthesis techniques involving paracetamol and cysteine .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Cystein-S-yl)paracetamol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds with other thiol-containing molecules.

Reduction: It can undergo reduction reactions to break disulfide bonds.

Substitution: The thiol group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Electrophiles like alkyl halides.

Major Products Formed:

Oxidation: Disulfide-linked conjugates.

Reduction: Free thiol-containing molecules.

Substitution: Alkylated cysteine derivatives.

Applications De Recherche Scientifique

Formation and Detoxification Pathway

The formation of 3-(Cystein-S-yl)paracetamol occurs when paracetamol is oxidized to N-acetyl-p-benzoquinone imine (NAPQI), a reactive intermediate that can cause cellular damage if not adequately detoxified. The detoxification process involves the conjugation of NAPQI with glutathione, leading to the formation of this compound. This reaction is facilitated by enzymes such as cytochrome P450 2E1 and glutathione S-transferase .

Role in Hepatotoxicity

The presence of this compound has been linked to the assessment of liver injury due to acetaminophen overdose. Elevated levels of this compound in serum can indicate the extent of hepatotoxicity, making it a potential biomarker for liver damage .

Scientific Research Applications

This compound has several applications across various fields:

Chemistry

- Metabolic Pathway Studies : Researchers utilize this compound to investigate the metabolic pathways and biotransformation processes associated with paracetamol .

Biology

- Cellular Processes : The role of cysteine conjugates, including this compound, in oxidative stress and cellular processes is an active area of research. Understanding these mechanisms can provide insights into cellular responses to drug exposure .

Medicine

- Biomarker Development : This compound is being studied as a biomarker for assessing liver injury severity in patients who have overdosed on acetaminophen. Quantifying its levels can help in clinical management decisions .

- Clinical Trials : Various clinical trials have assessed the serum concentrations of this compound under different dosing conditions, providing valuable data on its pharmacokinetics and relationship to hepatotoxicity .

Industry

- Analytical Methods : There is ongoing development of analytical methods for detecting paracetamol metabolites, including this compound, in biological samples. These methods are crucial for monitoring drug safety and efficacy .

Clinical Trial Findings

- Trial on Acetaminophen Dosing : A study involving multiple trials demonstrated varying concentrations of this compound among subjects receiving therapeutic doses versus those experiencing toxicity. The mean peak concentrations were significantly higher in patients with acetaminophen toxicity, indicating its potential as a diagnostic marker .

- Immunoblot Analysis : Immunoblotting techniques have been used to detect protein adducts containing this compound in liver tissues from animal models. These studies have shown a correlation between adduct formation and hepatotoxicity, providing insights into the timing and severity of liver damage following acetaminophen exposure .

Summary Data from Clinical Studies

| Study Type | Subject Group | Key Findings |

|---|---|---|

| Trial 1 | 24 subjects | Peak APAP-CYS concentrations varied widely |

| Trial 2 | 91 subjects | Detected APAP-CYS in most samples |

| Trial 3 | 40 subjects | Correlation between APAP-CYS and liver injury |

Mécanisme D'action

The mechanism of action of 3-(Cystein-S-yl)paracetamol involves its formation through the metabolic activation of paracetamol to N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is a highly reactive intermediate that can bind covalently to cellular proteins, leading to hepatotoxicity. The conjugation of NAPQI with cysteine forms this compound, which can be used as a biomarker for paracetamol exposure and toxicity .

Comparaison Avec Des Composés Similaires

3-(N-acetyl-L-cystein-S-yl)acetaminophen: Another cysteine conjugate of paracetamol.

Paracetamol glucuronide: A major metabolite of paracetamol formed through glucuronidation.

Paracetamol sulfate: Another major metabolite formed through sulfation.

Comparison: 3-(Cystein-S-yl)paracetamol is unique in its formation through the conjugation of NAPQI with cysteine, which is a critical step in the detoxification of reactive intermediates. Unlike paracetamol glucuronide and paracetamol sulfate, which are formed through phase II metabolic reactions, this compound is formed through a phase I metabolic activation followed by a phase II conjugation .

Activité Biologique

3-(Cystein-S-yl)paracetamol, also known as 3-(Cystein-S-yl)acetaminophen, is a significant metabolite of paracetamol (acetaminophen), primarily formed during its detoxification process. This compound plays a crucial role in mitigating the toxic effects of paracetamol overdose, particularly through its interaction with the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). Understanding its biological activity is essential for developing therapeutic strategies and improving clinical outcomes in cases of paracetamol toxicity.

Overview of Biological Activity

Formation and Mechanism of Action

This compound is synthesized when paracetamol is metabolized by cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of NAPQI. This highly reactive intermediate can cause cellular damage if not adequately detoxified. The detoxification occurs through conjugation with glutathione, a process facilitated by glutathione S-transferase, resulting in the formation of this compound. This compound effectively neutralizes NAPQI, thereby preventing oxidative stress and cellular injury associated with paracetamol overdose .

Cellular Effects

The biological activity of this compound extends beyond detoxification:

- Detoxification Pathways : It plays a pivotal role in detoxifying NAPQI, thus protecting hepatocytes from oxidative damage.

- Cell Signaling Modulation : The compound influences various cellular signaling pathways, including those related to apoptosis and cell survival. It can activate antioxidant enzymes such as superoxide dismutase and catalase, modulating the cellular redox state .

- Impact on Gene Expression : Research indicates that this compound may alter gene expression profiles associated with stress responses and metabolic processes .

Pharmacokinetics

The pharmacokinetic properties of this compound demonstrate its rapid formation following paracetamol administration. Peak concentrations are typically observed shortly after dosing, emphasizing the importance of timely intervention in cases of overdose. In therapeutic doses, the compound is efficiently detoxified without adverse effects. However, at toxic doses, the accumulation of NAPQI can overwhelm detoxification pathways, leading to significant hepatotoxicity .

Case Studies and Research Findings

Several studies have highlighted the significance of measuring this compound levels in clinical settings:

- Clinical Relevance in Overdose : A study indicated that quantifying this metabolite could serve as a biomarker for assessing liver damage severity in paracetamol overdose cases. Elevated levels correlate with increased hepatic injury and guide clinical management decisions .

- Animal Models : Research utilizing mouse models has demonstrated that serum levels of this compound are detectable only after toxic doses of paracetamol, reinforcing its role as a potential biomarker for liver injury .

Data Table: Summary of Key Findings on this compound

Q & A

Q. Basic: What is the biochemical mechanism behind the formation of 3-(Cystein-S-yl)paracetamol adducts?

This compound adducts are formed via covalent binding of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) to cysteine residues in hepatic proteins. NAPQI is generated during cytochrome P450-mediated oxidation of paracetamol (CYP2E1, CYP3A4). At toxic doses, glutathione (GSH) depletion allows NAPQI to bind to cellular proteins, initiating hepatocyte necrosis. Key validation involves quantifying GSH depletion thresholds (<20% of control) and correlating adduct levels with toxicity markers .

Q. Basic: What methodologies are used to detect and quantify this compound adducts in experimental models?

Immunochemical techniques, such as ELISA and Western blotting, are standard. Polyclonal or monoclonal antibodies specific to this compound adducts (e.g., anti-APAP-Cys antibodies) enable quantification in serum and liver homogenates. Validation includes spike-recovery assays (85–110% recovery) and precision testing (intra-day CV <15%). Calibration curves using synthetic adduct standards ensure linearity (R² >0.98) across physiological ranges (0.1–10 nmol/mg protein) .

Q. Advanced: How do species-specific differences in phase II metabolism influence conflicting data on adduct formation and toxicity?

Rodent models (e.g., mice) exhibit higher CYP2E1 activity, accelerating NAPQI generation compared to humans. Conversely, human hepatocytes have greater UDP-glucuronosyltransferase (UGT) efficiency, diverting paracetamol to non-toxic glucuronides. Discrepancies arise in cross-species extrapolation due to variations in GSH synthesis rates and transporter expression (e.g., MRP2). Researchers must normalize adduct levels to species-specific CYP activity and UGT/SULT ratios when translating preclinical data .

Q. Advanced: What are the limitations of in vitro models for studying this compound-mediated toxicity compared to in vivo systems?

In vitro models (e.g., HepG2 cells) lack full CYP450 induction capacity, underrepresenting NAPQI generation. Primary hepatocytes better mimic in vivo metabolism but suffer from declining CYP activity over time. In vivo models capture systemic factors (e.g., renal recirculation of metabolites) but require stringent controls for age, diet, and genetic background. Combinatorial approaches—using CYP-inducing agents (e.g., β-naphthoflavone) in vitro and knockout mice (e.g., CYP2E1-null)—enhance mechanistic clarity .

Q. Advanced: How can researchers experimentally distinguish between oxidative stress and covalent adduct formation as primary drivers of hepatotoxicity?

- Oxidative stress : Measure lipid peroxidation (malondialdehyde levels) and mitochondrial ROS (using H2DCFDA probes).

- Covalent binding : Use radiolabeled [³H]-paracetamol to track adduct incorporation into proteins.

- Intervention studies : Administer antioxidants (e.g., N-acetylcysteine) to dissect ROS-mediated vs. adduct-specific effects. Contradictory data often arise from differential timing of injury markers; adducts peak earlier (1–3 hr post-dose) than oxidative stress (6–12 hr) .

Q. Methodological: What experimental design considerations are critical for validating adduct quantification assays?

- Sample preparation : Use protease inhibitors during liver homogenization to prevent adduct degradation.

- Cross-reactivity testing : Validate antibodies against structurally similar thiol adducts (e.g., 3-(cystein-S-yl)phenacetin).

- Matrix effects : Spike adduct standards into control serum/liver to assess interference.

- Reproducibility : Include triplicate runs and blinded sample analysis to minimize operator bias. Reference methods like LC-MS/MS can corroborate immunochemical data .

Q. Advanced: Why do some studies report minimal hepatotoxicity despite high this compound adduct levels?

Adduct location (cytosolic vs. mitochondrial proteins) and repair mechanisms (e.g., protein turnover via ubiquitination) influence toxicity. For example, adducts on heat shock proteins (HSP60) impair mitochondrial function, while those on albumin are less pathogenic. Studies using subcellular fractionation (e.g., differential centrifugation) and proteomic mapping (2D gel electrophoresis + MS) can resolve these disparities .

Q. Advanced: What strategies exist to modulate this compound adduct formation in mechanistic studies?

- CYP inhibition : Co-administer cimetidine (CYP2E1 inhibitor) to reduce NAPQI generation.

- GSH modulation : Deplete GSH with buthionine sulfoximine or replenish it with NAC.

- Genetic models : Use hepatic-specific Keap1 knockout mice to upregulate Nrf2-driven GSH synthesis. Dose-response studies must account for non-linear pharmacokinetics (e.g., saturation of detoxification pathways) .

Propriétés

IUPAC Name |

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHICPSCVFRWDT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201608 | |

| Record name | 3-(Cystein-S-yl)paracetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53446-10-9 | |

| Record name | Paracetamol-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53446-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cystein-S-yl)paracetamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053446109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cystein-S-yl)paracetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYSTEINYLACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2X58Y8BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Cystein-S-yl)acetaminophen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.